![molecular formula C10H14ClNO B12007270 1-[4-(1-Aminoethyl)phenyl]ethanone hydrochloride](/img/structure/B12007270.png)
1-[4-(1-Aminoethyl)phenyl]ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(1-Aminoethyl)phenyl]ethanone hydrochloride is an organic compound with the molecular formula C10H14ClNO It is a hydrochloride salt of 1-[4-(1-aminoethyl)phenyl]ethanone, which is a derivative of acetophenone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1-aminoethyl)phenyl]ethanone hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-acetylphenylamine.
Amination: The 4-acetylphenylamine undergoes amination using ethylamine under controlled conditions to form 1-[4-(1-aminoethyl)phenyl]ethanone.
Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1-Aminoethyl)phenyl]ethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[4-(1-Aminoethyl)phenyl]ethanone hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(1-aminoethyl)phenyl]ethanone hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in various chemical reactions. These interactions can affect enzyme activity, receptor binding, and cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-[4-(1-Aminoethyl)phenyl]ethanone hydrochloride can be compared with other similar compounds, such as:
1-[4-(2-Aminoethyl)phenyl]ethanone hydrochloride: Similar structure but with a different position of the amino group.
1-(4-Aminophenyl)ethanone oxime: Contains an oxime group instead of a ketone.
2-Amino-1-(4-chlorophenyl)ethanone hydrochloride: Contains a chlorine atom on the phenyl ring.
Properties
Molecular Formula |
C10H14ClNO |
|---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
1-[4-(1-aminoethyl)phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c1-7(11)9-3-5-10(6-4-9)8(2)12;/h3-7H,11H2,1-2H3;1H |
InChI Key |
USBZDKPYJQEXOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone](/img/structure/B12007192.png)
![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12007195.png)
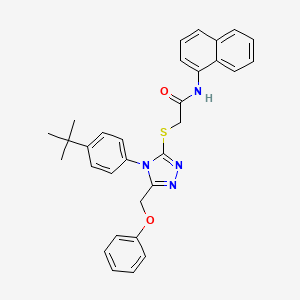
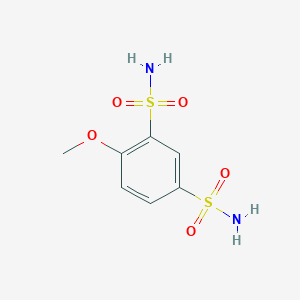

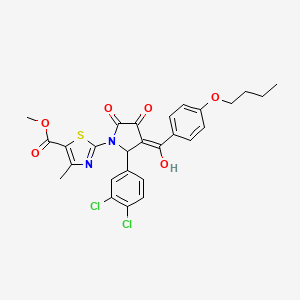
![isopropyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B12007230.png)
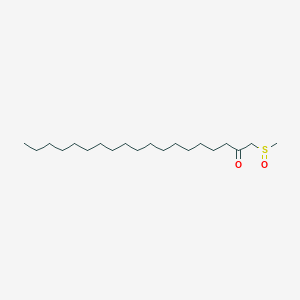
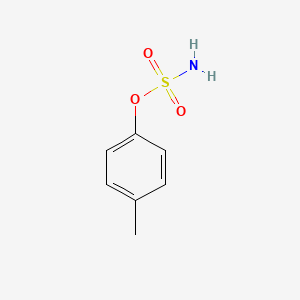
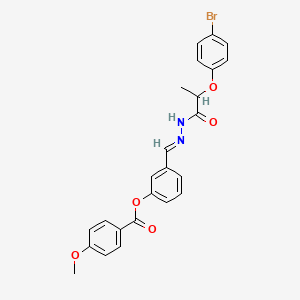
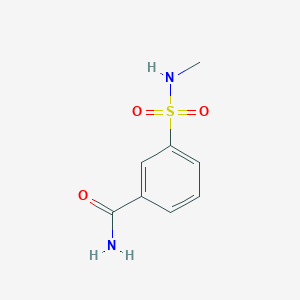

![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-hydroxy-2-phenylacetohydrazide](/img/structure/B12007274.png)
![N'-[(E)-(4-butoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12007286.png)
